molecular formula C7H6N2OS2 B1302434 Thieno[3,2-b]thiophene-2-carbohydrazide CAS No. 685114-87-8

Thieno[3,2-b]thiophene-2-carbohydrazide

Cat. No.: B1302434
CAS No.: 685114-87-8
M. Wt: 198.3 g/mol
InChI Key: GLEYHEKHGPYQOB-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbohydrazide is a heterocyclic compound with the molecular formula C7H6N2OS2 It is characterized by a fused ring structure consisting of two thiophene rings and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbohydrazide typically involves the reaction of thieno[3,2-b]thiophene-2-carboxylic acid or its derivatives with hydrazine or hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]thiophene derivatives .

Scientific Research Applications

Thieno[3,2-b]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEYHEKHGPYQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372341
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685114-87-8
Record name thieno[3,2-b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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